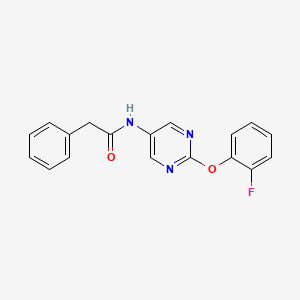

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is 1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical form of a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is solid .Aplicaciones Científicas De Investigación

Fluorinated Pyrimidines in Oncology Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in the treatment of various solid tumors for over four decades. These compounds are designed to interfere with DNA and RNA synthesis, thus inhibiting tumor growth. The pharmacology of 5-FU has been extensively reviewed, highlighting its combination with other drugs to enhance therapeutic efficacy and reduce toxicity (Grem, 2000).

Advancements in Fluorine Chemistry Recent developments in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer treatment. Innovative methods for synthesizing these compounds, including the incorporation of isotopes for studying metabolism and biodistribution, have been explored. This progress supports the tailored use of fluorinated pyrimidines for therapeutic purposes, highlighting their potential in personalized medicine (Gmeiner, 2020).

Biochemical Modulation in Chemotherapy The interaction between fluorouracil and modulators like N-(phosphonacetyl)-L-aspartate (PALA) exemplifies the biochemical modulation approach in chemotherapy. This strategy aims to enhance the therapeutic impact of fluorouracil, demonstrating the importance of dosage and timing in drug combinations for achieving desired biochemical and therapeutic outcomes (Martin & Kemeny, 1992).

Hybrid Catalysts in Drug Synthesis The synthesis of compounds with pyrimidine scaffolds, including those with fluorine substitutions, often employs hybrid catalysts. These catalysts facilitate the development of novel drug molecules by enabling efficient and selective synthetic pathways. Research on hybrid catalysts underscores the versatility and potential of pyrimidine-based compounds in drug discovery (Parmar et al., 2023).

Mecanismo De Acción

Target of Action

Similar 2-aminopyrimidine derivatives have shown significant activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense , and malaria, such as Plasmodium falciparum NF54 .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their growth and proliferation .

Result of Action

Similar compounds have shown significant antitrypanosomal and antiplasmodial activities .

Propiedades

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-8-4-5-9-16(15)24-18-20-11-14(12-21-18)22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNNQFQOBXFIFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2425033.png)

![N-[5-(4-CHLOROPHENYL)-1,2,4-THIADIAZOL-3-YL]-2-{[5-(3,4-DIMETHYLPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2425035.png)

![3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid](/img/structure/B2425036.png)

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2425045.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[3-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2425046.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2425053.png)

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)